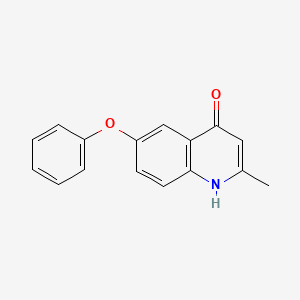

2-Methyl-6-phenoxyquinolin-4-ol

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Drug Discovery

The quinoline ring system, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This designation stems from its recurring presence in a wide array of pharmacologically active compounds. nih.govorientjchem.org The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the synthesis of diverse derivatives with a broad spectrum of biological activities. frontiersin.org

Quinoline and its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal activities. nih.govnih.govorientjchem.org The structural framework of quinoline is found in numerous approved drugs, highlighting its clinical significance. rsc.orgnih.gov For instance, quinine, a natural alkaloid containing the quinoline moiety, has been a cornerstone in the treatment of malaria. nih.gov The development of synthetic quinoline-based drugs like chloroquine (B1663885) and mefloquine (B1676156) further underscores the scaffold's importance in combating this parasitic disease. rsc.org

In the realm of oncology, quinoline-based compounds have been developed as topoisomerase inhibitors and kinase inhibitors, with several candidates currently under clinical investigation. tandfonline.com The adaptability of the quinoline scaffold allows for the design of molecules that can interact with various biological targets, making it a valuable tool for drug discovery and development. orientjchem.orgfrontiersin.org Researchers continue to explore the structure-activity relationships of quinoline derivatives to design new drugs with enhanced efficacy and selectivity. orientjchem.org

Overview of 2-Methyl-6-phenoxyquinolin-4-ol as a Subject of Scientific Inquiry

This compound is a specific derivative of the quinoline scaffold that has been a subject of scientific interest. Its chemical structure features a methyl group at the 2-position, a phenoxy group at the 6-position, and a hydroxyl group at the 4-position of the quinoline ring. The presence and position of these functional groups are critical in determining the molecule's chemical properties and potential biological activities.

While extensive research on this specific compound is not as widespread as for some other quinoline derivatives, its synthesis and properties are documented in chemical literature and databases. nih.govbldpharm.com The investigation of such compounds is often driven by the desire to explore the therapeutic potential of novel quinoline structures. The synthesis of related quinoline derivatives, such as those with different substituents, has been explored for various applications, including their potential as antimalarial and cytotoxic agents. researchgate.net The study of compounds like this compound contributes to the broader understanding of how modifications to the quinoline core can influence biological activity.

Scope and Research Focus of the Outline

This article will focus exclusively on the chemical compound this compound from an academic research perspective. The subsequent sections will be structured to provide a detailed and scientifically accurate overview of this compound, based on available research findings. The content will adhere strictly to the outlined topics, providing a comprehensive look at what is currently known about this particular quinoline derivative within the scientific community.

The following table provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 56716-98-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-9-16(18)14-10-13(7-8-15(14)17-11)19-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSNECQPGWJIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Methyl 6 Phenoxyquinolin 4 Ol and Analogs

Established Synthetic Pathways to the Quinoline (B57606) Core Structure

The construction of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. These methods range from classical name reactions to modern, more efficient adaptations.

Classical Quinoline Synthesis Reactions and Modern Adaptations

The synthesis of quinolines is well-established through several classical named reactions, each suited for preparing specific substitution patterns. These methods typically involve the cyclization of aniline (B41778) derivatives. organic-chemistry.org

Key classical methods include:

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. At lower temperatures, it yields a β-aminoacrylate, which upon cyclization at higher temperatures (around 250 °C), typically in a high-boiling inert solvent like mineral oil, forms a 4-hydroxyquinoline (B1666331) (also known as a 4-quinolone). wikipedia.orgpharmaguideline.com The reaction is catalyzed by acid and proceeds through a Schiff base intermediate followed by an electrocyclic ring closing. wikipedia.org

Combes Quinoline Synthesis: This method utilizes the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure with a strong acid like concentrated sulfuric acid to yield a substituted quinoline. wikipedia.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds. mdpi.com It is often catalyzed by Lewis or Brønsted acids. sci-hub.se

Skraup Synthesis: Aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.com

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, typically leading to 2-substituted quinolines. pharmaguideline.commdpi.com

Pfitzinger Reaction: Isatin is reacted with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. pharmaguideline.commdpi.com

Modern adaptations of these classical syntheses often focus on improving efficiency, yield, and environmental friendliness. For instance, an iron(II) phthalocyanine-catalyzed photo-thermo-mechanochemical synthesis of quinolines has been developed. This solvent-free method offers a green alternative to traditional thermal approaches, featuring a cost-effective catalyst and operational simplicity. organic-chemistry.org Microwave-assisted synthesis has also been explored as a way to reduce reaction times and solvent usage in quinolone synthesis. ijpsr.com

Regioselectivity and Stereoselectivity in Quinoline Synthesis

Regioselectivity, or the control over the position of substitution, is a critical aspect of quinoline synthesis.

In the Conrad-Limpach synthesis , the reaction of an aniline with an unsymmetrical β-ketoester can potentially lead to two different isomers. The reaction conditions determine the outcome. Lower temperatures favor the formation of the anilide (Knorr synthesis product, a 2-quinolone), while higher temperatures favor the crotonate, leading to the 4-quinolone (Conrad-Limpach product). youtube.com

The Combes synthesis also presents regiochemical considerations when using unsymmetrical diketones. The initial condensation to form the Schiff base intermediate and the subsequent cyclization are the key steps where regioselectivity is determined. wikipedia.org

The Doebner reaction , which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, has been shown to be regioselective. Studies indicate that the ring closure occurs at the position with less steric hindrance on the aniline ring. sci-hub.se

Stereoselectivity, the preferential formation of one stereoisomer over another, is less commonly a central theme in the primary construction of the aromatic quinoline ring itself. However, it becomes crucial when chiral centers are present in the starting materials or are introduced during derivatization of the quinoline scaffold.

Synthesis of 2-Methyl-6-phenoxyquinolin-4-ol and its Direct Precursors/Analogs

The synthesis of the target compound, this compound, is most directly achieved via the Conrad-Limpach synthesis . wikipedia.org This method is ideally suited for producing 2-methyl-4-hydroxyquinolines.

The specific synthesis involves two key precursors:

4-phenoxyaniline (B93406): This provides the benzene (B151609) ring portion of the quinoline and the phenoxy group at the 6-position.

Ethyl acetoacetate: This β-ketoester provides the atoms to form the pyridine (B92270) ring, including the methyl group at the 2-position and the hydroxyl group at the 4-position.

The reaction proceeds in two stages:

Condensation: 4-phenoxyaniline reacts with the keto group of ethyl acetoacetate, typically with acid catalysis, to form an intermediate, ethyl 3-((4-phenoxyphenyl)amino)but-2-enoate. Water is eliminated in this step.

Thermal Cyclization: The intermediate is heated to a high temperature (often >250 °C) in an inert, high-boiling solvent such as mineral oil or Dowtherm A. This high-energy step facilitates an intramolecular cyclization, followed by the elimination of ethanol, to form the stable this compound product. nih.gov The product exists in a tautomeric equilibrium with its keto form, 2-methyl-6-phenoxy-1H-quinolin-4-one.

| Step | Reactants | Key Conditions | Product |

| 1. Condensation | 4-phenoxyaniline, Ethyl acetoacetate | Acid catalyst (e.g., HCl, Acetic Acid), Moderate temperature | Ethyl 3-((4-phenoxyphenyl)amino)but-2-enoate |

| 2. Cyclization | Ethyl 3-((4-phenoxyphenyl)amino)but-2-enoate | High temperature (>250 °C), Inert solvent (e.g., Mineral Oil) | This compound |

Strategies for Chemical Derivatization and Scaffold Modification

Once the this compound scaffold is synthesized, it can be chemically modified to introduce a wide range of functional groups, enabling the exploration of its chemical space for various applications.

Introduction of Diverse Substituents and Functional Groups

The quinoline ring system offers several positions for derivatization.

Substitution at the 2-Methyl Group: The methyl group at the C-2 position can be a handle for further functionalization. For instance, lithiation of the methyl group using a strong base like lithium diisopropylamide (LDA) can generate a nucleophile that can react with various electrophiles, such as alkyl halides, to introduce new alkyl chains. rsc.org

Substitution at the C-3 Position: The C-3 position of 4-quinolones is susceptible to electrophilic substitution. For example, C3-halogenation (bromination, chlorination) of 4-quinolone scaffolds can be achieved using potassium halides in the presence of an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PIDA). researchgate.net

Modification of the 4-Hydroxy Group: The hydroxyl group can be converted into other functionalities. For example, it can be alkylated to form an ether or converted to a triflate, which can then participate in cross-coupling reactions.

Derivatization for Analysis: Specific reagents can be used to derivatize the quinoline core for analytical purposes. For example, 2-hydrazinoquinoline (B107646) has been developed as a derivatization agent for the sensitive analysis of carboxylic acids, aldehydes, and ketones using liquid chromatography-mass spectrometry (LC-MS). mdpi.com This involves the formation of hydrazones or hydrazides. mdpi.com

| Position | Reaction Type | Reagents | Resulting Functional Group |

| C-2 Methyl | Lithiation & Alkylation | 1. LDA; 2. Alkyl halide (R-X) | -CH₂-R |

| C-3 | Electrophilic Halogenation | KX (X=Cl, Br), PIDA | Halogen (-Cl, -Br) |

| C-4 Hydroxyl | O-Alkylation | Alkyl halide, Base | Ether (-OR) |

| C-4 Hydroxyl | Triflation | Triflic anhydride | Triflate (-OTf) |

Green Chemistry Approaches in Derivative Synthesis (e.g., Mechanochemistry, Deep Eutectic Solvents)

Modern synthetic chemistry emphasizes the use of green and sustainable methods to reduce environmental impact. These principles are increasingly being applied to the synthesis of quinoline derivatives.

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., grinding in a ball mill) to initiate chemical reactions. It has been successfully used to synthesize complex heterocyclic systems, including quinoline derivatives like pyrimido[4,5-b]quinolines. These reactions are often catalyst-free, proceed rapidly under mild conditions, and eliminate the need for large volumes of hazardous solvents, significantly reducing waste. rsc.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are considered green solvents due to their low volatility, biodegradability, and low cost. Choline chloride-based DESs, for example, have been used as both the solvent and catalyst for the one-pot, three-component synthesis of various quinoline derivatives. ijpsr.com These reactions can proceed at moderate temperatures (e.g., 60 °C) with high yields, and the DES can often be recycled and reused multiple times.

Exploration of Biological Activities and Pharmacological Concepts in Preclinical Research

Antimicrobial Activity Studies of 2-Methyl-6-phenoxyquinolin-4-ol Derivatives

Quinoline-based compounds have long been recognized for their antimicrobial properties. nih.govmdpi.com Research into derivatives of this compound has revealed their potential to combat various microorganisms, including those that are clinically latent and those responsible for common bacterial and fungal infections.

Studies on synthetic derivatives of quinoline (B57606) have demonstrated their potential against mycobacterial infections, which can remain latent in the body. For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited moderate to good activity, with some showing comparable efficacy to the standard drug pyrazinamide. nih.gov This highlights the potential of modifying the quinoline core to develop new agents against clinically latent microorganisms.

The antibacterial and antifungal potential of quinoline derivatives has been a significant area of investigation. nih.govrasayanjournal.co.in For example, 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were screened for their activity against various bacterial strains, including Proteus mirabilis, Escherichia coli, Bacillus subtilis, and Staphylococcus albus, as well as the fungal species Candida albicans and Aspergillus niger. nih.gov Certain derivatives displayed good activity against S. albus, P. mirabilis, and E. coli. nih.gov

Table 1: Antimicrobial Activity of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives

| Compound | Target Microorganism | Activity | Source |

|---|---|---|---|

| 8c, 8d, 8e, 8g, 8k, 8o | S. albus | Good | nih.gov |

| 8c | P. mirabilis | Good | nih.gov |

| 8n | E. coli | Good | nih.gov |

Anticancer Research Involving Quinoline-Based Compounds

The quinoline moiety is a privileged structure in the discovery of anticancer agents, with several quinoline-based drugs already in clinical use. researchgate.net Research has shown that these compounds can exhibit antiproliferative and cytotoxic effects against various cancer cell lines and can inhibit key biological pathways involved in cancer progression. nih.govnih.gov

Numerous studies have evaluated the in vitro anticancer activity of quinoline derivatives against a panel of human tumor cell lines. rsc.orgresearchgate.netnih.gov For example, some quinoline-3-carboxamide (B1254982) furan-derivatives have shown promising anticancer activity against the MCF-7 breast cancer cell line. rsc.org Similarly, certain quinoline-chalcone hybrids have demonstrated significant anticancer activity against the Caco-2 colon cancer cell line. rsc.org The National Cancer Institute (NCI) has also screened quinoline-2-one-based chalcone (B49325) series against 60 different human tumor cell lines, with some compounds showing remarkable antiproliferative activity at sub-micromolar concentrations. rsc.org

Table 2: In Vitro Anticancer Activity of Quinoline Derivatives

| Compound Type | Cell Line | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | Promising | 3.35 µM | rsc.org |

| Quinoline–chalcone hybrid (Compound 63) | Caco-2 (Colon Cancer) | Significant | 5.0 µM | rsc.org |

| Quinoline–chalcone hybrid (Compound 64) | Caco-2 (Colon Cancer) | Significant | 2.5 µM | rsc.org |

| Quinoline-chalcone hybrid (Compound 39) | A549 (Lung Cancer) | Active | 1.91 µM | rsc.org |

| Quinoline-chalcone hybrid (Compound 40) | K-562 (Leukemia) | Active | 5.29 µM | rsc.org |

| 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative (Compound 12c) | NCI-H1975 (Lung Cancer) | Powerful | 0.48 ± 0.07 μM | nih.gov |

| 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative (Compound 12d) | NCI-H1975 (Lung Cancer) | Powerful | 0.35 ± 0.02 μM | nih.gov |

Quinoline-based compounds have been investigated as inhibitors of several key biological targets implicated in cancer. nih.govnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy. biorxiv.orgbiorxiv.org Derivatives of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol have been identified as dual inhibitors of EGFR and histone deacetylase (HDAC). nih.gov These compounds exhibited potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines and suppressed EGFR expression and phosphorylation. nih.gov

Topoisomerase-I and II: Topoisomerases are enzymes essential for DNA replication and are validated targets for anticancer drugs. nih.gov Certain quinoline derivatives have been shown to inhibit topoisomerase I and II. researchgate.netmdpi.com For instance, some pyrazolo[4,3-f]quinoline derivatives have demonstrated inhibitory activity against human DNA topoisomerase I and IIα. mdpi.com

JAK3: The Janus kinase 3 (JAK3) is another important target in cancer and inflammatory diseases. While specific studies on this compound as a JAK3 inhibitor are not detailed in the provided context, the broader class of quinolines has been explored for kinase inhibition.

Thymidylate Synthase and Dihydrofolate Reductase: Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are critical enzymes in the synthesis of DNA precursors. nih.govnih.gov Some thieno[2,3-d]pyrimidine (B153573) derivatives, which can be considered related to the broader class of heterocyclic compounds including quinolines, have been designed as dual inhibitors of TS and DHFR. nih.gov

Antileishmanial Activity Assessments of Phenoxyquinoline Derivatives

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. nih.govnih.gov Quinoline alkaloids and their synthetic derivatives have shown promise as antileishmanial agents. nih.govnih.gov Studies have demonstrated that certain quinoline derivatives can exhibit significant activity against Leishmania species. For example, synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin have shown high antileishmanial activity against intracellular amastigotes of L. (V.) panamensis. nih.gov The central quinoline structure is considered critical for the antimalarial and, by extension, antileishmanial activity of many compounds. nih.gov

Other Investigated Biological Activities (e.g., Antioxidant, Anti-inflammatory, Antiviral)

Extensive searches of scientific literature and databases have revealed a significant gap in the preclinical research concerning the specific biological activities of this compound. While the quinoline scaffold is a common motif in compounds investigated for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and antiviral properties, dedicated studies on this compound in these areas appear to be absent from the current body of published research.

The structural features of this compound, such as the quinolinol core, a methyl group at the 2-position, and a phenoxy substituent at the 6-position, theoretically suggest potential for biological activity. The quinolin-4-ol moiety, for instance, is known in other compounds to chelate metal ions and participate in redox reactions, which could imply antioxidant potential. Similarly, various quinoline derivatives have demonstrated the ability to modulate inflammatory pathways or interfere with viral replication processes.

However, without specific experimental data from preclinical in vitro or in vivo models, any discussion of the antioxidant, anti-inflammatory, or antiviral activities of this compound remains purely speculative. The scientific community has not yet published findings that would allow for a detailed analysis or the creation of data tables regarding its efficacy in these biological domains.

Therefore, this section cannot provide detailed research findings or data tables as no such information is available in the public domain. The absence of data underscores a potential area for future investigation in the field of medicinal chemistry and pharmacology.

Structure Activity Relationship Sar and Lead Optimization Studies

Elucidation of Key Structural Determinants for Biological Activity within the Quinoline (B57606) Scaffold

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. biointerfaceresearch.comingentaconnect.comresearchgate.net Its versatility allows for diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comeurekaselect.comnih.gov

The biological potential of the quinoline scaffold is heavily influenced by the nature and position of its substituents. biointerfaceresearch.comresearchgate.net The core heterocyclic system is fundamental for its biological activity, but its properties can be finely tuned by altering the functional groups attached to it. researchgate.net For instance, the quinolin-4-one motif, which is the tautomeric form of the 4-hydroxyquinoline (B1666331) present in 2-Methyl-6-phenoxyquinolin-4-ol, is a significant pharmacophore found in numerous approved drugs. mdpi.com This structural feature is associated with a broad spectrum of biological activities and favorable physicochemical and pharmacokinetic profiles. mdpi.com

The nitrogen atom in the quinoline ring and the hydroxyl group at the C4 position are critical determinants of activity. The nitrogen atom can act as a hydrogen bond acceptor, while the 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The aromatic nature of the bicyclic system also allows for π-π stacking interactions, which can further stabilize the molecule within a binding pocket. acs.org

Impact of Substituent Modifications (e.g., Phenoxy, Methyl Groups) on Activity and Selectivity

The specific substituents on the quinoline ring of this compound, namely the methyl group at position 2 and the phenoxy group at position 6, play a crucial role in modulating its biological profile.

The methyl group at the C2 position can influence the molecule's activity in several ways. It can contribute to the steric bulk of the molecule, potentially leading to a better fit in a specific binding pocket or, conversely, causing steric hindrance. The introduction of a small hydrophobic fragment like a methyl group has been shown in other quinoline derivatives to favorably occupy cavities within target proteins. acs.org In some instances, a methyl group at certain positions on the quinoline ring has been shown to enhance anticancer activity compared to other substitutions. biointerfaceresearch.com

The phenoxy group at the C6 position significantly impacts the molecule's lipophilicity and electronic properties. The ether linkage and the additional phenyl ring can engage in further hydrophobic and π-π stacking interactions with the target protein. Aryl substitution on the quinoline skeleton is a known strategy to increase lipophilicity, which can enhance cell permeability. researchgate.net The position of this substitution is critical; for example, in some quinoline series, substitutions at the C-5 position have shown more potent activity against cancer cells than those at the C-6 position. biointerfaceresearch.com The presence of electron-donating or withdrawing groups on the phenoxy ring itself could further modulate the electronic distribution of the entire molecule, thereby affecting its binding affinity and activity. mdpi.com

The interplay between these substituents is key. For example, in a study of quinolinyl-chromone derivatives, a methyl group at the 6-position of the quinoline ring, combined with other substitutions, resulted in significant inhibitory activity against certain enzymes. nih.gov

Rational Design and Synthesis of Analogs for Enhanced Efficacy

Rational drug design strategies are pivotal in optimizing lead compounds like this compound. rsc.org These strategies leverage the understanding of SAR to synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govarabjchem.org The synthesis of quinoline derivatives is versatile, allowing for the generation of a large number of structurally diverse analogs. ingentaconnect.comneliti.com

One common approach is the modification of existing substituents. For this compound, this could involve:

Varying the substitution on the phenoxy ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenoxy ring can fine-tune the electronic properties and explore additional binding interactions. acs.org

Altering the substituent at the C2 position: Replacing the methyl group with other alkyl groups of varying sizes, or with functional groups capable of forming hydrogen bonds, could enhance target affinity.

Introducing substituents at other positions: The unoccupied positions on the quinoline ring (e.g., C3, C5, C7, C8) offer opportunities for further modification to improve activity and selectivity. researchgate.net

Another strategy involves creating hybrid molecules, where the quinoline scaffold is combined with another pharmacophore to potentially achieve dual or multi-targeting effects. eurekaselect.comnih.govthesciencein.org For instance, quinoline has been hybridized with chalcones, sulfonamides, and other heterocyclic systems to generate novel compounds with enhanced biological activities. eurekaselect.comnih.gov

The following table illustrates hypothetical analogs of this compound that could be synthesized based on rational design principles to explore the SAR and enhance efficacy.

| Analog | Modification from Parent Compound | Rationale for Synthesis |

| A-1 | Introduction of a chloro group at the 4'-position of the phenoxy ring | To investigate the effect of an electron-withdrawing group on the phenoxy moiety. |

| A-2 | Replacement of the 2-methyl group with a 2-trifluoromethyl group | To explore the impact of a strong electron-withdrawing group at the C2 position. |

| A-3 | Addition of a hydroxyl group at the 3-position of the quinoline ring | To introduce a hydrogen bond donor/acceptor and investigate its role in binding. researchgate.net |

| A-4 | Replacement of the 6-phenoxy group with a 6-cyclohexylmethoxy group | To assess the importance of the aromaticity of the phenoxy ring for activity. |

Structural Simplification Strategies in Lead Optimization for Improved Drug-Likeness

While complex molecules can exhibit high potency, they often suffer from poor pharmacokinetic properties, such as low solubility and high metabolic instability, which can hinder their development as drugs. arabjchem.org Structural simplification is a key strategy in lead optimization aimed at reducing molecular complexity while retaining or improving biological activity and enhancing "drug-likeness". sciencedaily.com

For a molecule like this compound, several simplification strategies could be envisioned:

Removal of the phenoxy ring: If the terminal phenyl group is not essential for activity, it could be replaced with a smaller, less lipophilic group. This could involve replacing the entire phenoxy moiety with a smaller alkoxy group or even a simple hydroxyl or amino group.

Simplification of the quinoline core: In some cases, the entire quinoline scaffold might not be necessary for activity. It could potentially be replaced by a simpler monocyclic system, such as a substituted pyridine or benzene ring, if the key binding interactions can be maintained.

Reducing the number of rotatable bonds: The ether linkage in the phenoxy group introduces a rotatable bond. Replacing this flexible linker with a more rigid system or removing it altogether could improve the molecule's conformational stability and entropy upon binding. acs.org

The goal of these simplification strategies is to identify the minimal pharmacophore required for activity and to build upon that core to achieve a balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

The following table outlines potential simplification strategies for this compound.

| Strategy | Example Modification | Intended Improvement |

| Remove Aromatic Moiety | Replace 6-phenoxy with 6-methoxy | Decrease lipophilicity, potentially improve solubility. |

| Reduce Rotatable Bonds | Replace 6-phenoxy with 6-phenyl (direct C-C bond) | Increase conformational rigidity, potentially improve binding affinity. |

| Scaffold Simplification | Replace quinoline with a substituted pyridine | Reduce molecular weight and complexity, potentially improve synthetic accessibility. |

Through such iterative cycles of design, synthesis, and testing, guided by SAR and lead optimization principles, the therapeutic potential of the this compound scaffold can be systematically explored and enhanced.

Computational Chemistry and Molecular Modeling Approaches

In Silico Screening and Virtual Library Design

The foundation for developing new therapeutic agents often begins with the computational screening of large compound libraries. For a scaffold like 2-Methyl-6-phenoxyquinolin-4-ol, a virtual library would be constructed by systematically modifying its structure. This involves adding various functional groups at different positions on the quinoline (B57606) core to create a diverse set of virtual derivatives.

This process was exemplified in a study focused on 6-methylquinazolin-4(3H)-one, a structurally related core. cnr.it Researchers designed a combinatorial library of derivatives and used in silico methods to screen them against a specific biological target, the bromodomain-containing protein 9 (BRD9). cnr.it A similar workflow would be applied to this compound, where the virtual library would be docked against a chosen protein target, such as DNA gyrase, to identify the most promising candidates for synthesis and biological testing. cnr.it This initial screening helps to prioritize compounds that are most likely to exhibit the desired biological activity.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This provides detailed information about the binding mode and the specific molecular interactions that stabilize the ligand-receptor complex.

Molecular docking studies on quinoline derivatives have successfully identified their binding modes within the active sites of enzymes like DNA gyrase. nih.gov In a study on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, which are structurally analogous to the compound of interest, docking simulations were performed against the A and B subunits of S. aureus DNA gyrase. nih.gov The results indicated a superior binding affinity for the DNA gyrase A subunit. nih.gov

These simulations reveal the precise interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the enzyme's active site. nih.gov For this compound, docking would similarly map its interactions, identifying the crucial residues it binds to, thereby explaining the basis of its inhibitory action at a molecular level.

A critical validation of computational models is the correlation of their predictions with experimental results. Docking studies on phenoxyphenyl quinoline derivatives showed a strong correlation between the predicted binding affinities and the in vitro inhibitory activity against S. aureus DNA gyrase A. nih.gov Compounds that the docking simulations predicted to be strong binders were subsequently synthesized and found to have potent inhibitory effects, as measured by their half-maximal inhibitory concentration (IC50) values. nih.gov

For instance, derivatives with hydroxyl and dichloro-hydroxyl substitutions, which showed favorable docking scores, also exhibited the lowest IC50 values, indicating high potency. nih.gov This correlation underscores the predictive power of molecular docking in identifying promising drug candidates. nih.govnih.gov

Table 1: Correlation of Docking Score with In Vitro DNA Gyrase A Inhibition for Analogous Quinoline Derivatives

| Compound | Substituent Group | In Vitro IC50 (µg/mL) |

|---|---|---|

| 4c | 6-fluoro | 0.389 |

| 4e | 6-hydroxyl | 0.328 |

| 4h | 5,7-dichloro, 6-hydroxyl | 0.214 |

Data sourced from a study on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, which serve as analogs for understanding the potential activity of this compound. nih.gov

Advanced Computational Simulations

Beyond static docking, more advanced computational methods are employed to understand the electronic properties and dynamic behavior of the ligand and its complex with the receptor.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For quinoline derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) or similar basis set, are performed to determine key electronic parameters. nih.govgrowingscience.com

These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Other calculated properties, such as electronegativity, chemical hardness, and softness, provide further insights into the molecule's potential to interact with biological targets. nih.gov These theoretical calculations help in understanding the intrinsic properties of this compound that contribute to its biological activity. researchgate.net

Table 2: Representative Electronic Parameters Calculated via DFT for Quinoline-like Scaffolds

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (E_gap) | Difference between LUMO and HOMO energies; indicates chemical reactivity. nih.gov |

| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. nih.gov |

| Hardness (η) | Resistance to change in electron distribution or charge transfer. nih.gov |

| Softness (S) | The reciprocal of hardness; a measure of the molecule's polarizability. nih.gov |

This table represents typical parameters derived from DFT studies on related heterocyclic compounds. nih.govgrowingscience.com

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological environment. nih.gov

Prediction of Pharmacokinetic Profiles (ADME without toxicity aspects)

Computational tools offer a rapid and cost-effective means to predict the likely behavior of a molecule within a biological system. By analyzing its structural features, these methods can estimate its ability to be absorbed, distributed to various tissues, metabolized by enzymes, and subsequently eliminated from the body.

Permeability and Bioavailability Prediction

A crucial initial step for any orally administered drug is its ability to pass through the intestinal wall and enter the bloodstream, a property known as permeability, which is a key determinant of its oral bioavailability. The "Rule of Five," formulated by Lipinski, provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of having good oral absorption. humanjournals.comswissadme.chnih.gov These rules are based on simple physicochemical properties.

The predicted physicochemical properties of this compound, as obtained from computational analysis, are presented in the table below.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 251.28 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 3.56 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

As the data indicates, this compound adheres to all of Lipinski's rules, suggesting a high probability of good oral bioavailability. Its molecular weight is well within the acceptable range, and its predicted lipophilicity (LogP) indicates a favorable balance between aqueous solubility and lipid membrane permeability. The low number of hydrogen bond donors and acceptors further supports its potential for efficient absorption.

Further in silico analysis predicts high gastrointestinal (GI) absorption for this compound. The topological polar surface area (TPSA), a descriptor that correlates with passive molecular transport through membranes, is calculated to be 41.49 Ų, a value that also falls within a range typically associated with good oral bioavailability.

Metabolic Stability Assessments

Following absorption, a drug molecule is distributed throughout the body and undergoes metabolism, primarily in the liver. The cytochrome P450 (CYP) family of enzymes plays a central role in this process, and a compound's interaction with these enzymes is a critical determinant of its metabolic stability and potential for drug-drug interactions. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms.

The predicted interactions of this compound with key drug-metabolizing CYP enzymes are summarized in the following table.

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C19 | Inhibitor |

| CYP2C9 | Inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Inhibitor |

The in silico predictions suggest that this compound is likely to be an inhibitor of several key cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This indicates a potential for this compound to have a longer half-life in the body due to reduced metabolic clearance. However, it also raises the possibility of drug-drug interactions if co-administered with other drugs that are metabolized by these same enzymes. The prediction of being a non-inhibitor of CYP2D6 is also a significant finding, as this enzyme is responsible for the metabolism of a large number of commonly prescribed drugs. These computational assessments of metabolic stability are crucial for guiding future preclinical and clinical studies.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Compound Diversification

The synthetic versatility of the quinoline (B57606) core is a significant asset, allowing for the creation of large libraries of structurally diverse analogs. researchgate.net The development of novel synthetic methods is crucial for expanding the chemical space around scaffolds like 2-Methyl-6-phenoxyquinolin-4-ol, enabling fine-tuning of their pharmacological properties.

One key area of advancement is the C-H functionalization of the quinoline ring. This approach allows for the direct introduction of various functional groups onto the quinoline core without the need for pre-functionalized starting materials, which is a more efficient process. Transition metal catalysis is often employed to achieve this effectively. doaj.org Another established method, the Vilsmeier-Haack reaction , provides a pathway to synthesize quinoline-carbaldehyde derivatives, which can then be further modified to create a range of new compounds. nih.gov

These advanced synthetic strategies are instrumental in generating derivatives with varied substituents, which can lead to improved potency, selectivity, and pharmacokinetic profiles. The goal is to produce a wide array of molecules for biological screening, increasing the probability of discovering new drug candidates.

Exploration of New Therapeutic Indications for Quinoline Derivatives

Quinoline derivatives are recognized as "privileged structures" in drug discovery due to their wide spectrum of biological activities. doaj.org While historically significant for anti-malarial drugs like chloroquine (B1663885) and quinine, research continues to uncover new therapeutic applications. nih.govrsc.org

Recent studies have highlighted the potential of quinoline derivatives in several key areas:

Antifungal Agents: Certain quinoline derivatives have demonstrated potent activity against Candida species and dermatophytes, which are responsible for common and sometimes difficult-to-treat fungal infections. nih.gov

Anticancer Activity: Numerous quinoline-based compounds have been investigated for their ability to combat cancer. They have shown efficacy against various tumor types, including breast, lung, and central nervous system tumors. rsc.org

Anti-inflammatory Properties: Some derivatives have exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antibacterial and Antitubercular Effects: The quinoline scaffold is the basis for the fluoroquinolone class of antibiotics and has also been incorporated into drugs targeting tuberculosis, such as bedaquiline. rsc.org

The broad pharmacological profile of quinolines suggests that compounds like this compound could be investigated for a variety of these therapeutic uses, opening up new avenues for drug development. rsc.orgmdpi.com

| Therapeutic Area | Examples of Quinoline Derivative Activity | References |

| Antifungal | Activity against Candida spp. and dermatophyte strains. | nih.gov |

| Anticancer | Potent agents against breast, lung, and CNS tumors. | rsc.org |

| Anti-inflammatory | Effects comparable to ibuprofen (B1674241) in preclinical models. | nih.gov |

| Antimalarial | Core structure of drugs like chloroquine and mefloquine (B1676156). | rsc.org |

| Antibacterial | Foundation for fluoroquinolone antibiotics (e.g., ciprofloxacin). | rsc.org |

| Antitubercular | Basis for drugs such as bedaquiline. | rsc.org |

Integration of Advanced Omics Technologies in Target Identification

Identifying the precise molecular target of a drug candidate is a critical and often challenging step in drug discovery. The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized this process. nih.govbohrium.com These technologies provide a comprehensive, system-wide view of molecular changes within a biological system in response to a compound. nih.gov

Genomics can identify genetic variations or mutations associated with a disease, pointing to potential drug targets. nih.gov

Transcriptomics analyzes gene expression profiles to see which genes are turned on or off by a compound, offering clues about its mechanism of action. bohrium.com

Proteomics studies changes in protein levels and modifications, directly assessing the impact on the proteins that carry out most cellular functions. bohrium.com

Metabolomics provides a snapshot of the metabolic processes occurring in a cell, which can reveal the downstream effects of a drug. mdpi.com

By integrating these multi-omics datasets, researchers can build a detailed picture of how a quinoline derivative like this compound interacts with biological systems. nih.gov This approach helps to identify its primary targets, understand potential off-target effects, and discover biomarkers to predict patient response, ultimately accelerating the development of safer and more effective medicines. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and design. nih.gov These computational tools can analyze vast and complex datasets to identify patterns and make predictions that would be impossible for humans alone. azoai.com

In the context of quinoline derivatives, AI and ML are being applied in several impactful ways:

Accelerated Screening: AI models can rapidly screen massive virtual libraries of compounds to prioritize those most likely to be active against a specific target, saving significant time and resources. nih.govazoai.com

De Novo Design: Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), can design entirely new quinoline-based molecules with desired drug-like properties. One study highlighted the success of MedGAN in generating thousands of novel, valid quinoline structures. azoai.com

Predictive Modeling: Machine learning algorithms can predict the outcomes of chemical reactions, such as identifying the most likely sites for C-H functionalization on the quinoline ring. doaj.org This helps chemists design more efficient synthetic routes.

Optimizing Properties: AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to design drugs with better pharmacokinetic profiles. nih.gov

The integration of AI and ML into the drug design process promises to shorten development timelines and increase the success rate of bringing new quinoline-based therapies to the clinic. nih.govmdpi.com

| AI/ML Application | Description | Relevance to Quinoline Drug Design | References |

| Virtual Screening | Using algorithms to screen large compound databases for potential hits. | Prioritizes quinoline derivatives for experimental testing. | nih.govazoai.com |

| Generative Models (e.g., MedGAN) | AI that designs novel molecular structures from scratch. | Creates new, optimized quinoline scaffolds. | azoai.com |

| Reaction Prediction | ML models that predict the products of chemical reactions. | Facilitates the planning of efficient synthetic routes for quinoline analogs. | doaj.org |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of molecules. | Helps in the early-stage design of safer and more effective quinoline drugs. | nih.gov |

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-6-phenoxyquinolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., substituted quinoline derivatives) with phenoxy groups under acidic conditions. For example, methoxyquinoline analogs are synthesized using catalysts like sulfuric acid and purified via recrystallization or column chromatography . Key variables include:

- Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency.

- Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) promote regioselective substitution at the 6-position .

- Purification : Solvent selection (e.g., ethanol/water mixtures) impacts crystallinity and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational techniques:

- NMR/IR Spectroscopy : Identify functional groups (e.g., hydroxyl, methoxy) and confirm substitution patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays to measure inhibition kinetics (e.g., against malaria parasite enoyl-ACP reductase) .

- SAR Studies : Modify substituents (e.g., methoxy vs. ethoxy) to evaluate how electronic effects modulate binding affinity .

- Cellular Uptake : Employ LC-MS to quantify intracellular concentrations in model cell lines .

Q. What computational tools are effective for predicting the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

Q. How can researchers resolve contradictions in reported byproduct profiles during synthesis?

Methodological Answer:

- Reaction Monitoring : Use TLC/HPLC to track intermediates and optimize quenching times .

- Byproduct Analysis : Isolate side products via preparative HPLC and characterize using high-resolution MS/NMR .

- Condition Screening : Systematic variation of solvent polarity and temperature reduces competing pathways (e.g., oxidation vs. substitution) .

Q. What strategies ensure the stability of this compound in long-term storage?

Methodological Answer:

- Degradation Studies : Accelerated aging under UV light or humidity identifies susceptibility to oxidation/hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N₂/Ar) .

Q. How do researchers design comparative studies between this compound and its structural analogs?

Methodological Answer:

Q. What analytical methods validate the purity of this compound for pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.